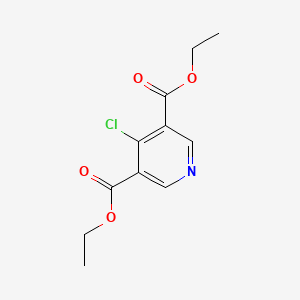

Diethyl 4-chloropyridine-3,5-dicarboxylate

Description

BenchChem offers high-quality Diethyl 4-chloropyridine-3,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 4-chloropyridine-3,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 4-chloropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-3-16-10(14)7-5-13-6-8(9(7)12)11(15)17-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCVCLRAPMHDSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592862 | |

| Record name | Diethyl 4-chloropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244638-43-5 | |

| Record name | Diethyl 4-chloropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H NMR Spectral Data of Diethyl 4-chloropyridine-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for Diethyl 4-chloropyridine-3,5-dicarboxylate. As a pivotal intermediate in medicinal chemistry, a thorough understanding of its structural characterization is paramount for researchers in drug discovery and development. This document moves beyond a simple data report, offering insights into the rationale behind spectral features and outlining a comprehensive, self-validating protocol for acquiring and interpreting this critical data.

Molecular Structure and its Spectroscopic Implications

Diethyl 4-chloropyridine-3,5-dicarboxylate possesses a highly symmetrical structure which profoundly influences its ¹H NMR spectrum. The molecule, with a chemical formula of C₁₁H₁₂ClNO₄, features a central pyridine ring substituted with a chloro group at the 4-position and two equivalent diethyl carboxylate groups at the 3 and 5-positions.[1] This symmetry dictates that the protons on the two ethyl groups will be chemically equivalent, as will the two protons on the pyridine ring.

The electron-withdrawing nature of the nitrogen atom in the pyridine ring, the chloro group, and the two ester functionalities significantly deshields the aromatic protons, leading to their appearance in the downfield region of the spectrum. The chloro group at the 4-position, while electron-withdrawing, will have a distinct electronic influence on the adjacent ring protons compared to the ester groups.

Predicted ¹H NMR Spectral Data

Due to the absence of publicly available experimental spectra for Diethyl 4-chloropyridine-3,5-dicarboxylate, the following data is a prediction based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The predicted spectrum is expected to be relatively simple, reflecting the molecule's symmetry.

Table 1: Predicted ¹H NMR Spectral Data for Diethyl 4-chloropyridine-3,5-dicarboxylate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~8.7 - 9.0 | Singlet (s) | 2H | - | H-2, H-6 (Pyridine) |

| ~4.4 - 4.5 | Quartet (q) | 4H | ~7.1 | -CH₂- (Ethyl) |

| ~1.4 - 1.5 | Triplet (t) | 6H | ~7.1 | -CH₃ (Ethyl) |

Detailed Spectral Interpretation and Rationale

Pyridine Protons (H-2, H-6): The Downfield Singlet

The two protons at the 2 and 6 positions of the pyridine ring are chemically equivalent due to the molecule's C₂ᵥ symmetry. These protons are expected to appear as a single resonance. The strong deshielding effect of the aromatic ring current, the electronegative nitrogen atom, and the two adjacent electron-withdrawing diethyl carboxylate groups will push this signal significantly downfield, predicted to be in the range of δ 8.7 - 9.0 ppm .

-

Causality : The electron density around these protons is substantially reduced, causing them to experience a stronger effective magnetic field and resonate at a higher frequency.

Since these two protons are chemically equivalent, they do not couple with each other. Furthermore, with the 4-position substituted by a chlorine atom and the 3 and 5-positions by ester groups, there are no adjacent protons for them to couple with. Consequently, this signal is predicted to be a sharp singlet .

Ethyl Group Protons: A Classic Quartet-Triplet System

The two diethyl ester groups are also chemically equivalent. This gives rise to a characteristic ethyl group pattern in the spectrum, consisting of a quartet and a triplet.

-

Methylene Protons (-CH₂-) : The four methylene protons of the two ethyl groups are equivalent and are adjacent to the methyl groups. According to the n+1 rule, their signal will be split into a quartet (3+1 = 4). These protons are attached to an oxygen atom, which is electronegative, thus they will be deshielded and are predicted to appear around δ 4.4 - 4.5 ppm . The coupling constant for this quartet is expected to be approximately 7.1 Hz .

-

Methyl Protons (-CH₃) : The six methyl protons of the two ethyl groups are equivalent and are adjacent to the methylene groups. Their signal will be split into a triplet (2+1 = 3). Being further from the electronegative oxygen atom, they are more shielded and are predicted to appear in the upfield region, around δ 1.4 - 1.5 ppm . The coupling constant for this triplet will be identical to that of the quartet it is coupled to, approximately 7.1 Hz .

Experimental Protocol: A Self-Validating Approach

To ensure the acquisition of high-quality, reliable ¹H NMR data for Diethyl 4-chloropyridine-3,5-dicarboxylate, the following detailed protocol is recommended. This protocol is designed to be self-validating by incorporating internal standards and systematic data acquisition parameters.

Sample Preparation

-

Compound Purity : Ensure the sample of Diethyl 4-chloropyridine-3,5-dicarboxylate is of high purity (>98%), as impurities can introduce extraneous signals and complicate spectral interpretation. Purification can be achieved by recrystallization or column chromatography.

-

Solvent Selection : Use a high-purity deuterated solvent, typically deuterated chloroform (CDCl₃), as it is a good solvent for this class of compounds and its residual peak is well-characterized.

-

Concentration : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the key steps for setting up an NMR experiment to acquire the ¹H spectrum of the target compound.

Caption: Experimental workflow for acquiring high-quality ¹H NMR data.

Applications in Research and Drug Development

Diethyl 4-chloropyridine-3,5-dicarboxylate serves as a versatile building block in the synthesis of various pharmaceutical agents. Its pyridine core is a common scaffold in many biologically active molecules. The chloro-substituent at the 4-position provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities and the creation of compound libraries for high-throughput screening. Accurate NMR characterization is essential to confirm the structure of this starting material and to track its transformation through subsequent synthetic steps, ensuring the integrity of the final drug candidates.

Conclusion

This technical guide has provided a comprehensive overview of the predicted ¹H NMR spectral data for Diethyl 4-chloropyridine-3,5-dicarboxylate. By understanding the underlying principles of chemical shifts and coupling constants in relation to the molecule's structure, researchers can confidently interpret its NMR spectrum. The detailed experimental protocol offers a robust framework for obtaining high-quality, reproducible data, which is fundamental for ensuring the scientific integrity of research and development in the pharmaceutical industry.

References

Sources

An In-Depth Technical Guide to the ¹³C NMR Analysis of Diethyl 4-chloropyridine-3,5-dicarboxylate

Foreword: The Analytical Imperative for Substituted Pyridines

Molecular Architecture and its Spectroscopic Implications

The structure of diethyl 4-chloropyridine-3,5-dicarboxylate is characterized by a pyridine ring symmetrically substituted with two diethyl carboxylate groups at the 3 and 5 positions and a chlorine atom at the 4-position. This substitution pattern has a profound influence on the electronic environment of each carbon atom within the molecule, which is directly reflected in their ¹³C NMR chemical shifts.

Caption: Molecular structure of diethyl 4-chloropyridine-3,5-dicarboxylate.

The symmetry of the molecule is a key feature; due to a plane of symmetry passing through the N-C4 axis, C2 and C6 are chemically equivalent, as are C3 and C5. This equivalence will result in a ¹³C NMR spectrum with fewer signals than the total number of carbon atoms. Specifically, we anticipate signals for C2/C6, C3/C5, C4, the carbonyl carbons of the ester groups, the methylene carbons, and the methyl carbons.

Predicted ¹³C NMR Spectrum: A Detailed Analysis

In the absence of a publicly available experimental spectrum, a reliable prediction of the ¹³C NMR chemical shifts can be formulated by considering the known chemical shifts of pyridine and the substituent chemical shift (SCS) effects of the chloro and diethyl carboxylate groups.[1]

Baseline: The ¹³C NMR of Pyridine

The parent heterocycle, pyridine, exhibits three signals for its six carbon atoms due to symmetry. The reported chemical shifts in CDCl₃ are approximately:

-

C2/C6: ~150 ppm

-

C3/C5: ~124 ppm

-

C4: ~136 ppm[2]

The deshielding of C2/C6 relative to C3/C5 is a direct consequence of their proximity to the electronegative nitrogen atom.[2]

Substituent Effects on the Pyridine Ring

-

4-Chloro Substituent: The chlorine atom is electronegative and exerts a significant inductive (-I) effect, which generally deshields adjacent carbons. However, it also possesses lone pairs that can participate in resonance (+R effect), which tends to shield certain positions. For a 4-substituted pyridine, the chloro group is expected to have the following approximate effects:

-

Ipso-carbon (C4): A deshielding effect.

-

Ortho-carbons (C3/C5): A slight shielding effect.

-

Meta-carbons (C2/C6): A minor deshielding effect.

-

-

3,5-Diethyl Carboxylate Substituents: The ester groups are electron-withdrawing through both inductive and resonance effects (-I, -R). This will lead to a general deshielding of the ring carbons.

-

Ipso-carbons (C3/C5): A significant deshielding effect.

-

Ortho-carbons (C2/C6 and C4): A notable deshielding effect.

-

Predicted Chemical Shift Values

By combining the baseline chemical shifts of pyridine with the anticipated substituent effects, we can estimate the ¹³C NMR chemical shifts for diethyl 4-chloropyridine-3,5-dicarboxylate.

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~165-170 | Typical range for ester carbonyl carbons.[3] |

| C2/C6 | ~152-156 | Deshielded from the pyridine baseline of ~150 ppm due to the meta-relationship to the electron-withdrawing ester groups. |

| C4 | ~140-145 | Deshielded from the pyridine baseline of ~136 ppm due to the ipso-effect of the chloro group and the ortho-effect of the ester groups. |

| C3/C5 | ~128-133 | Significantly deshielded from the pyridine baseline of ~124 ppm due to the strong electron-withdrawing nature of the directly attached ester groups. |

| -OCH₂- | ~60-65 | Typical range for the methylene carbon of an ethyl ester.[3] |

| -CH₃ | ~14-16 | Typical range for the methyl carbon of an ethyl ester.[3] |

It is important to note that quaternary carbons (C3, C4, C5, and the carbonyl carbons) will likely exhibit weaker signals in a standard proton-decoupled ¹³C NMR spectrum due to the absence of a Nuclear Overhauser Effect (NOE) enhancement.[3]

Experimental Protocol for ¹³C NMR Analysis

To empirically validate the predicted chemical shifts, a standardized experimental protocol is essential.

1. Sample Preparation

Caption: Key steps in acquiring a ¹³C NMR spectrum.

Rationale for Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program like zgpg30 (a 30-degree pulse with proton decoupling) is typically used for routine ¹³C NMR.

-

Relaxation Delay (D1): A sufficient relaxation delay is crucial for obtaining quantitative data, especially for quaternary carbons which have longer relaxation times. For a qualitative spectrum, a shorter delay can be used to reduce the total experiment time.

-

Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a large number of scans are typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

Trustworthiness and Self-Validation

The predictive framework outlined in this guide is built upon the foundational principles of NMR spectroscopy and a wealth of empirical data on substituent effects. The trustworthiness of the predicted chemical shifts can be internally validated by:

-

Symmetry: The observation of the expected number of signals based on the molecule's symmetry provides a primary check of spectral integrity.

-

Chemical Shift Ranges: The appearance of signals within the well-established chemical shift regions for carbonyl, aromatic, and alkyl carbons lends confidence to the assignments. [3]* Relative Signal Intensities: While not strictly quantitative in a standard decoupled experiment, the significantly lower intensity of quaternary carbon signals compared to protonated carbons serves as a useful diagnostic tool.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the ¹³C NMR analysis of diethyl 4-chloropyridine-3,5-dicarboxylate. While a definitive experimental spectrum is pending, the predictive analysis presented herein, grounded in established spectroscopic principles, offers a robust starting point for researchers. The detailed experimental protocols provide a clear path for the empirical validation of these predictions. Further two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be invaluable in unequivocally assigning the protonated carbons and confirming the connectivity of the entire molecule. Such studies will undoubtedly contribute to a deeper understanding of the structure-property relationships in this important class of heterocyclic compounds.

References

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

- Duddeck, H. (2009). Substituent Effects on 13C NMR Chemical Shifts in Pyridines.

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

- Kalchhauser, H., & Wuthrich, K. (1983). Correlation of 13C and 15N NMR chemical shifts with electronic properties of substituted pyridines. Journal of Magnetic Resonance, 54(3), 465-473.

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. Retrieved from [Link]

-

MDPI. (2018). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

Sources

Mass spectrometry of Diethyl 4-chloropyridine-3,5-dicarboxylate

An In-Depth Technical Guide to the Mass Spectrometry of Diethyl 4-chloropyridine-3,5-dicarboxylate

Introduction

Diethyl 4-chloropyridine-3,5-dicarboxylate is a halogenated pyridine derivative featuring two ethyl ester functional groups. Its chemical structure makes it a relevant intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Accurate characterization and quantification of such compounds are critical for process optimization, quality control, and impurity profiling in drug development. Mass spectrometry (MS), coupled with chromatographic separation techniques like Liquid Chromatography (LC) and Gas Chromatography (GC), stands as the definitive analytical tool for this purpose. It offers unparalleled sensitivity, selectivity, and structural elucidation capabilities.

This guide provides a comprehensive overview of the mass spectrometric behavior of Diethyl 4-chloropyridine-3,5-dicarboxylate. We will delve into the principles of ionization, predict fragmentation pathways based on established chemical logic, and present validated, step-by-step protocols for its analysis. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of how to approach the mass spectrometric analysis of this and structurally related molecules.

Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for method development. Key characteristics of Diethyl 4-chloropyridine-3,5-dicarboxylate are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂ClNO₄ | [1][2] |

| Molecular Weight | 257.67 g/mol | [1][2] |

| Exact Mass | 257.04500 Da | [1] |

| Synonyms | 3,5-Bis(ethoxycarbonyl)-4-chloropyridine, 4-chloro-pyridine-3,5-dicarboxylic acid diethyl ester | [2] |

| Structure | Pyridine ring substituted with a chlorine atom at position 4 and two ethyl ester groups at positions 3 and 5. |

Part 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS is the preferred method for non-volatile, polar compounds. The presence of ester groups and the basic nitrogen atom in the pyridine ring makes Diethyl 4-chloropyridine-3,5-dicarboxylate an ideal candidate for Electrospray Ionization (ESI) in positive ion mode.

Ionization Logic: Electrospray Ionization (ESI)

ESI is a soft ionization technique that generates ions from solution with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. For Diethyl 4-chloropyridine-3,5-dicarboxylate, the basic nitrogen atom on the pyridine ring is readily protonated in the acidic mobile phase typically used in reversed-phase chromatography. This results in the formation of a stable protonated molecule, [M+H]⁺, which will be the primary ion observed in the full scan MS spectrum. Studies on other pyridine-carboxylate derivatives confirm the predominance of [M+H]⁺ ions in positive-mode ESI[3].

Proposed ESI-MS/MS Fragmentation Pathway

Tandem mass spectrometry (MS/MS) is employed to induce and analyze the fragmentation of the protonated molecule, providing structural confirmation. Collision-Induced Dissociation (CID) of the [M+H]⁺ ion (m/z 258.05) is expected to proceed through logical losses of its functional groups. The ester groups are the most labile sites.

The proposed fragmentation cascade is as follows:

-

Initial Loss of Ethylene (C₂H₄): A common fragmentation pathway for ethyl esters is the loss of an ethylene molecule (28 Da) via a McLafferty-type rearrangement, leading to a carboxylic acid fragment.

-

Subsequent Loss of an Ethoxy Radical (•OC₂H₅) or Ethanol (C₂H₅OH): The ester groups can also fragment via the loss of an ethoxy radical (45 Da) or a neutral loss of ethanol (46 Da).

-

Decarbonylation/Decarboxylation: Loss of carbon monoxide (CO, 28 Da) or carbon dioxide (CO₂, 44 Da) from the ester groups is also a plausible fragmentation step after initial losses.

The following diagram illustrates the primary proposed fragmentation pathway.

Caption: Proposed ESI-MS/MS fragmentation of Diethyl 4-chloropyridine-3,5-dicarboxylate.

Experimental Protocol: LC-MS/MS Method

This protocol is a self-validating system designed for robust quantification and confirmation.

1. Sample Preparation:

- Accurately weigh 10 mg of the sample and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

- Perform serial dilutions with a 50:50 methanol:water mixture to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

- For analysis, dilute the final sample to an appropriate concentration within the calibration range.

2. LC Parameters:

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Flow Rate: 0.4 mL/min.

- Gradient:

- 0-1 min: 10% B

- 1-8 min: 10% to 90% B

- 8-10 min: 90% B

- 10.1-12 min: 10% B (re-equilibration)

- Injection Volume: 5 µL.

- Column Temperature: 40 °C.

3. MS/MS Parameters (Triple Quadrupole):

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Capillary Voltage: 3.5 kV.

- Source Temperature: 150 °C.

- Desolvation Temperature: 400 °C.

- Cone Gas Flow: 50 L/hr.

- Desolvation Gas Flow: 800 L/hr.

- Scan Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions (Proposed):

- Quantifier: 258.05 > 212.03

- Qualifier 1: 258.05 > 184.03

- Qualifier 2: 258.05 > 230.02

- Collision Energy: Optimize for each transition (typically 15-30 eV).

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For volatile and thermally stable compounds, GC-MS with Electron Ionization (EI) is a powerful tool that provides reproducible fragmentation patterns for library matching and structural confirmation. Diethyl 4-chloropyridine-3,5-dicarboxylate should have sufficient volatility for GC analysis.

Ionization Logic: Electron Ionization (EI)

EI is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase. This process imparts significant energy, leading to extensive and predictable fragmentation. The resulting mass spectrum is a "fingerprint" of the molecule. The highest mass peak is the molecular ion (M⁺•), which can be weak or absent if the molecule is unstable. The fragmentation patterns of pyridine derivatives under EI are well-documented and often involve ring cleavage and loss of substituents[4][5].

Proposed EI-MS Fragmentation Pathway

The fragmentation of Diethyl 4-chloropyridine-3,5-dicarboxylate under EI conditions is expected to be initiated by the loss of an electron to form the molecular ion (M⁺•) at m/z 257.05. Subsequent fragmentation will likely involve the cleavage of the ester side chains.

Key fragmentation steps include:

-

Loss of an Ethyl Radical (•C₂H₅): Alpha-cleavage at the ester oxygen can lead to the loss of an ethyl radical (29 Da).

-

Loss of an Ethoxy Group (•OC₂H₅): Cleavage of the C-O bond of the ester results in the loss of an ethoxy radical (45 Da), which is a very common pathway for ethyl esters. This is often a dominant peak.

-

Loss of CO₂Et: Loss of the entire ethoxycarbonyl group (73 Da) can also occur.

-

Loss of Chlorine (•Cl): Cleavage of the C-Cl bond (35 Da) is another possibility.

The following diagram illustrates the proposed EI fragmentation pathways.

Caption: Proposed EI fragmentation of Diethyl 4-chloropyridine-3,5-dicarboxylate.

Experimental Protocol: GC-MS Method

This protocol provides a robust starting point for the analysis of Diethyl 4-chloropyridine-3,5-dicarboxylate.

1. Sample Preparation:

- Prepare a 1 mg/mL stock solution in a suitable solvent like ethyl acetate or dichloromethane.

- Prepare serial dilutions to create calibration standards (e.g., 10 ng/mL to 2000 ng/mL).

- Ensure samples are free of non-volatile matrix components. If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) cleanup.

2. GC Parameters:

- Column: A mid-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- Inlet: Splitless mode.

- Inlet Temperature: 250 °C.

- Oven Program:

- Initial Temperature: 100 °C, hold for 1 min.

- Ramp: 15 °C/min to 280 °C.

- Hold: 5 min at 280 °C.

- Injection Volume: 1 µL.

3. MS Parameters:

- Ionization Mode: Electron Ionization (EI).

- Electron Energy: 70 eV.

- Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Scan Mode: Full Scan.

- Scan Range: m/z 40-350.

Data Summary and Visualization

Effective data management requires clear presentation. The table below summarizes the key ions expected from both LC-MS/MS and GC-MS analyses.

| Ionization Method | Parent Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss |

| ESI-MS/MS | [M+H]⁺ (258.05) | 230.02 | C₂H₄ |

| 212.03 | C₂H₅OH | ||

| 184.03 | C₂H₅OH + CO | ||

| 166.02 | 2(C₂H₅OH) | ||

| EI-MS | [M]⁺• (257.05) | 228.04 | •C₂H₅ |

| 212.03 | •OC₂H₅ | ||

| 184.03 | •OC₂H₅ + CO | ||

| 222.08 | •Cl |

The overall analytical workflow, from sample preparation to data analysis, can be visualized as follows:

Caption: Integrated analytical workflow for the characterization of the target compound.

Conclusion

The mass spectrometric analysis of Diethyl 4-chloropyridine-3,5-dicarboxylate is a robust and definitive method for its identification and quantification. Due to its chemical nature, both LC-MS/MS with electrospray ionization and GC-MS with electron ionization are highly effective techniques. ESI in positive mode is predicted to yield a strong protonated molecule [M+H]⁺, ideal for sensitive quantification using MRM, with fragmentation dominated by losses from the ethyl ester groups. EI will produce a characteristic fingerprint spectrum, with a prominent molecular ion and key fragments arising from the loss of ethoxy and ethyl radicals, providing unambiguous structural confirmation. The protocols and fragmentation pathways detailed in this guide offer a validated framework for scientists in research and industrial settings, ensuring accurate and reliable characterization of this important chemical entity.

References

-

diethyl 4-chloropyridine-3,5-dicarboxylate . Echemi.

-

Patil, P. P. et al. (2016). Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation . ResearchGate.

-

No.93 Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX . Shimadzu.

-

Reddy, P. P. et al. (2010). Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate . Acta Crystallographica Section E.

-

Diethyl 4-chloropyridine-3,5-dicarboxylate . CymitQuimica.

-

Diethyl 2,6-Dimethyl-4-Phenylpyridine-3,5-Dicarboxylate . PubChem.

-

Yamaguchi, K. et al. (2001). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry . Journal of Chromatography B: Biomedical Sciences and Applications.

-

Song, F. R. et al. (2015). Untargeted analysis of sesquiterpene pyridine alkaloids from the dried roots of Tripterygium wilfordii using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry . Rapid Communications in Mass Spectrometry.

-

Pyridines and derivatives . MassBank.

-

The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm . ResearchGate.

Sources

- 1. echemi.com [echemi.com]

- 2. Diethyl 4-chloropyridine-3,5-dicarboxylate | CymitQuimica [cymitquimica.com]

- 3. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. massbank.eu [massbank.eu]

FT-IR spectrum of Diethyl 4-chloropyridine-3,5-dicarboxylate

An In-depth Technical Guide to the FT-IR Spectrum of Diethyl 4-chloropyridine-3,5-dicarboxylate

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Diethyl 4-chloropyridine-3,5-dicarboxylate (CAS No: 244638-43-5).[1][2] As a substituted pyridine, this compound holds interest for researchers in medicinal chemistry and materials science. This document serves as an essential resource for scientists and drug development professionals, offering a detailed breakdown of the molecule's vibrational modes, a robust, field-proven experimental protocol for spectral acquisition, and an expert guide to data interpretation. By correlating the compound's specific functional groups with their characteristic infrared absorptions, this guide establishes a benchmark for the identity, purity, and structural verification of this important chemical entity.

Introduction to Spectroscopic Verification

Diethyl 4-chloropyridine-3,5-dicarboxylate is a heterocyclic compound featuring a chlorinated pyridine core flanked by two ethyl ester functional groups. Its molecular formula is C11H12ClNO4.[1][2] In any research or development pipeline, from academic synthesis to industrial quality control, the unambiguous confirmation of a molecule's identity is paramount. FT-IR spectroscopy stands as a rapid, non-destructive, and highly reliable analytical technique for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational transitions of a molecule's covalent bonds when exposed to infrared radiation. Each functional group within Diethyl 4-chloropyridine-3,5-dicarboxylate—the ester carbonyls, the aromatic ring, the C-Cl bond, and the aliphatic chains—absorbs IR radiation at specific, characteristic frequencies. This guide will deconstruct the expected FT-IR spectrum to provide a foundational understanding for researchers.

Molecular Structure and Predicted Vibrational Modes

The key to interpreting an FT-IR spectrum lies in understanding the underlying molecular structure. The vibrational modes of Diethyl 4-chloropyridine-3,5-dicarboxylate can be logically dissected by examining its primary functional components.

The primary regions of interest in the FT-IR spectrum are directly correlated to the stretching and bending vibrations of the bonds within the molecule's functional groups. The diagram below illustrates the relationship between the key structural motifs and their expected spectral regions.

Caption: Key functional groups of the title compound and their corresponding IR regions.

Predicted FT-IR Spectral Data Summary

Based on established group frequencies and data from analogous structures, the is predicted to exhibit several key absorption bands. For instance, studies on similar dihydropyridine derivatives show a characteristic ester C=O stretch around 1745 cm⁻¹. The vibrations of the pyridine ring itself are well-documented, with C=N and C=C stretching modes appearing in the 1600-1500 cm⁻¹ region.[3]

The following table summarizes the anticipated vibrational frequencies and their assignments.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Pyridine Ring (Aromatic) | Weak to Medium |

| 2990 - 2850 | C-H Stretch (Asymmetric & Symmetric) | Ethyl Groups (-CH₂, -CH₃) | Medium |

| ~1745 | C=O Stretch (Carbonyl) | Ethyl Ester | Very Strong, Sharp |

| 1580 - 1550 | C=C and C=N Stretch | Pyridine Ring | Medium to Strong |

| 1480 - 1440 | C-H Bend (Scissoring) | Ethyl Groups (-CH₂) | Variable |

| 1400 - 1350 | C-H Bend (Umbrella) | Ethyl Groups (-CH₃) | Variable |

| 1300 - 1100 | C-O Stretch (Asymmetric & Symmetric) | Ethyl Ester | Strong (often two bands) |

| ~1100 | C-N Stretch | Pyridine Ring | Medium |

| 800 - 600 | C-Cl Stretch | Aryl Halide | Medium to Strong |

Experimental Protocol: High-Fidelity Spectral Acquisition

To ensure the generation of a reliable and reproducible FT-IR spectrum, a validated experimental procedure is critical. As Diethyl 4-chloropyridine-3,5-dicarboxylate is a solid, the Potassium Bromide (KBr) pellet technique is a robust and widely accepted method.[2] This protocol is designed to be self-validating by minimizing atmospheric and sample preparation artifacts.

Instrument & Material Preparation

-

Spectrometer Validation: Ensure the FT-IR spectrometer is calibrated and performing optimally using a polystyrene standard.

-

Sample Purity: The analyte must be pure. Verify purity using secondary methods like NMR or by confirming the melting point. The compound should be thoroughly dried under vacuum to remove residual solvents and moisture, which can introduce interfering peaks (e.g., broad O-H band around 3400 cm⁻¹).

-

KBr Preparation: Use spectroscopy-grade KBr. Dry the KBr powder in an oven at ~110°C for at least 4 hours and store it in a desiccator. This step is crucial to eliminate water, which can obscure spectral features.

KBr Pellet Preparation and Data Acquisition Workflow

The following workflow ensures the creation of a high-quality, transparent KBr pellet suitable for transmission FT-IR analysis.

Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Spectrometer Settings

-

Mode: Transmittance

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹ (Sufficient for most structural identification)

-

Scans: Co-add 32 scans for both background and sample to achieve a high signal-to-noise ratio.

-

Apodization: Happ-Genzel

Spectral Interpretation: A Practical Walkthrough

When analyzing the acquired spectrum, the process should be systematic, moving from higher to lower wavenumbers.

-

C-H Stretching Region (3100-2850 cm⁻¹): Look for small, sharp peaks just above 3000 cm⁻¹ corresponding to the aromatic C-H bonds of the pyridine ring. Immediately below 3000 cm⁻¹, expect more intense peaks from the symmetric and asymmetric C-H stretching of the ethyl groups' CH₂ and CH₃ moieties.

-

The Carbonyl Peak (~1745 cm⁻¹): This is the most diagnostic peak. It should be the most intense and one of the sharpest signals in the entire spectrum. Its position confirms the presence of the ester groups. A significant deviation from ~1745 cm⁻¹ could indicate electronic effects from conjugation or impurities.

-

Aromatic Region (1600-1450 cm⁻¹): A series of medium-to-strong bands will appear here, corresponding to the C=C and C=N stretching vibrations of the substituted pyridine ring skeleton. The complexity of these peaks is characteristic of the aromatic system.

-

The Fingerprint Region (<1500 cm⁻¹): This region is dense with information but requires careful analysis.

-

C-H Bending: Identify the bending vibrations for the ethyl groups around 1470-1370 cm⁻¹.

-

C-O Stretching: Expect two strong bands between 1300 cm⁻¹ and 1100 cm⁻¹. These arise from the C-O-C asymmetric and symmetric stretching of the ester functionality and are highly characteristic.

-

C-Cl Stretching: A medium-to-strong absorption between 800 cm⁻¹ and 600 cm⁻¹ should be present, confirming the presence of the chlorine substituent on the pyridine ring.

-

Conclusion

The provides a wealth of structural information, making it an indispensable tool for its identification and quality assessment. The spectrum is dominated by an exceptionally strong ester carbonyl (C=O) absorption near 1745 cm⁻¹, strong C-O stretching bands in the upper fingerprint region, and characteristic absorptions for the substituted pyridine ring and C-Cl bond. By following the rigorous experimental protocol outlined in this guide, researchers can obtain high-fidelity spectra, enabling confident structural confirmation and ensuring the integrity of their materials for subsequent applications in drug discovery and chemical synthesis.

References

-

Fun, H. K., et al. (2011). Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2627. [Link]

-

Singh, R., et al. (2018). Synthesis and Characterization of Diethyl 4-Amino-1-(3-Chlorophenyl)- 1H-Pyrazole-3,5 Dicarboxylate. International Journal of Scientific Research in Physics and Applied Sciences, 6(5), 13-17. [Link]

-

Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. PubChem. [Link]

-

4-Chloropyridine. PubChem. [Link]

-

Savithiri, S., et al. (2022). 3,5-Diethyl-2r,6c-di(4-chlorophenyl)piperidin-4-one picrate: synthesis, spectral, biological, DFT, ADME and molecular docking studies. Molecular Physics, 120(21). [Link]

-

Goel, R. K., & Agarwal, M. L. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-291. [Link]

-

Rao, N. S., & Lakshmi, K. (2015). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Journal of Chemical and Pharmaceutical Research, 7(10), 982-987. [Link]

-

El-Gogary, T. M., et al. (2012). Vibrational spectroscopic, HOMO, LUMO and NBO analysis of 4-pyridinecarbonyl chloride by density functional theory. Elixir Vib. Spec., 50, 10300-10306. [Link]

Sources

Navigating the Unknown: A Technical Guide to the Presumed Hazard Profile of Diethyl 4-chloropyridine-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Unclassified Compounds in Drug Discovery

In the fast-paced environment of pharmaceutical research and chemical synthesis, novel compounds are frequently synthesized for which complete toxicological and hazard data are not yet available. Diethyl 4-chloropyridine-3,5-dicarboxylate, a potentially valuable building block in medicinal chemistry, is one such compound. A thorough review of publicly available safety data sheets (SDS) and chemical databases reveals a significant data gap: as of the date of this guide, a definitive, officially classified GHS hazard profile for Diethyl 4-chloropyridine-3,5-dicarboxylate is not available from major chemical suppliers. One supplier explicitly states "no data available" for GHS classifications, while another indicates it is not considered hazardous for transport, which does not preclude other GHS-relevant hazards.

This guide, therefore, adopts the perspective of a senior application scientist to navigate this uncertainty. It provides a framework for conducting a robust risk assessment through "hazard by analogy," leveraging data from structurally similar compounds. This approach allows researchers to implement necessary safety precautions based on a scientifically reasoned estimation of potential hazards.

It is imperative to understand that this guide does not constitute a formal GHS classification for Diethyl 4-chloropyridine-3,5-dicarboxylate. Instead, it offers a conservative, safety-first approach to handling this compound in a research setting until official data becomes available.

Hazard Assessment by Analogy: A Data-Driven Approach

In the absence of specific data, a prudent risk assessment can be constructed by examining the known hazards of structurally related molecules. The core structure of our target compound features a chlorinated pyridine ring with two ethyl ester functional groups. Therefore, we will consider hazards associated with chlorinated pyridines and pyridine dicarboxylates.

Analogous Compound 1: 4-Amino-3,5-dichloropyridine

This compound shares the chlorinated pyridine core. Its known GHS classifications provide a baseline for potential irritation and acute toxicity.

Analogous Compound 2: 3-Chloropyridine

This simpler analogue provides insight into the hazards of the chlorinated pyridine moiety itself.

Analogous Compound 3: Dimethyl 2,6-pyridinedicarboxylate

This compound informs on the potential hazards associated with the dicarboxylate functionality on a pyridine ring.

The following table summarizes the GHS hazard statements for these analogous compounds. This comparative data forms the basis of our risk assessment.

| Hazard Class | GHS Hazard Statement (H-code) | Analogous Compound(s) Exhibiting this Hazard |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | 4-Amino-3,5-dichloropyridine, 3-Chloropyridine |

| Skin Corrosion/Irritation | H315: Causes skin irritation | 4-Amino-3,5-dichloropyridine, 3-Chloropyridine |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | 4-Amino-3,5-dichloropyridine |

| Acute Toxicity (Dermal) | H311: Toxic in contact with skin | 3-Chloropyridine |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | 4-Amino-3,5-dichloropyridine, 3-Chloropyridine, Dimethyl 2,6-pyridinedicarboxylate |

| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects | 3-Chloropyridine |

Based on this analysis, it is reasonable to presume that Diethyl 4-chloropyridine-3,5-dicarboxylate may exhibit some or all of the following hazards:

-

Harmful if swallowed (H302)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

Due to the presence of the 3-chloropyridine structure, the potential for more severe hazards such as being toxic in contact with skin (H311) and being suspected of causing genetic defects (H341) should not be dismissed and warrants a high degree of caution.

Presumed GHS Profile and Recommended Precautionary Measures

Until official data is available, Diethyl 4-chloropyridine-3,5-dicarboxylate should be handled as a substance with the potential for significant health hazards. The following GHS pictograms, signal word, and precautionary statements are recommended as a conservative starting point for laboratory safety protocols.

Presumed Pictogram:

GHS07: Exclamation Mark

Presumed Signal Word: Warning

Recommended Precautionary Statements (P-Statements)

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands and any exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

Disposal:

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Experimental Workflow: Best Practices for Handling Unclassified Compounds

The following workflow outlines a self-validating system for handling Diethyl 4-chloropyridine-3,5-dicarboxylate, grounded in the principles of chemical hygiene and risk mitigation.

Caption: Workflow for handling unclassified compounds.

Detailed Protocols

Personal Protective Equipment (PPE) Selection and Use

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.

-

Hand Protection: Nitrile gloves are recommended. Check the manufacturer's specifications for breakthrough time with chlorinated organic compounds. Double-gloving may be appropriate for extended procedures.

-

Body Protection: A flame-resistant lab coat should be worn and kept buttoned. Ensure full leg coverage (no shorts or skirts) and wear closed-toe shoes.

Engineering Controls: The Primary Barrier

-

All manipulations of Diethyl 4-chloropyridine-3,5-dicarboxylate, including weighing, transfers, and reaction setup, must be performed within a certified chemical fume hood.

-

Ensure the fume hood sash is kept at the lowest practical height.

Waste Disposal Protocol

-

All waste containing Diethyl 4-chloropyridine-3,5-dicarboxylate, including contaminated solids (e.g., weighing paper, paper towels) and solutions, must be disposed of in a properly labeled hazardous waste container for halogenated organic compounds.

-

Do not dispose of this compound down the drain or in regular trash.

Conclusion: A Commitment to Safety in Research

The absence of definitive GHS hazard data for Diethyl 4-chloropyridine-3,5-dicarboxylate necessitates a cautious and well-documented approach to its handling. By leveraging hazard data from structurally analogous compounds, researchers can implement robust safety protocols that protect themselves and their colleagues. This guide provides a framework for that process, emphasizing the core tenets of scientific integrity and a proactive safety culture. It is the responsibility of every researcher to treat unclassified compounds with a high degree of caution until a complete and verified toxicological profile is established.

References

- Note: As no definitive Safety Data Sheet for Diethyl 4-chloropyridine-3,5-dicarboxylate with GHS classifications was found, this reference list includes SDS for analogous compounds used for the hazard assessment.

-

4-Amino-3,5-dichloropyridine Safety Data Sheet. Jubilant Ingrevia Limited. [URL not available in search results]

-

3-Chloropyridine Safety Data Sheet. Jubilant Ingrevia Limited. [URL not available in search results]

-

Dimethyl 2,6-Pyridinedicarboxylate Safety Data Sheet. ChemicalBook. (2025-03-29). [URL not available in search results]

-

Echemi - diethyl 4-chloropyridine-3,5-dicarboxylate. Echemi. [URL not available in search results]

-

AKSci - 244638-43-5 Diethyl 4-chloropyridine-3,5-dicarboxylate. AKSci. [URL not available in search results]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Storage of Diethyl 4-chloropyridine-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and drug development, the mastery of handling specialized chemical intermediates is paramount. Diethyl 4-chloropyridine-3,5-dicarboxylate, a key building block in the synthesis of various bioactive molecules, demands a comprehensive understanding of its properties to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, experience-driven framework for the safe handling and storage of this compound, moving beyond mere procedural steps to elucidate the scientific rationale behind each recommendation.

Section 1: Compound Identification and Characterization

A foundational aspect of safe chemical handling is the unambiguous identification of the substance. Diethyl 4-chloropyridine-3,5-dicarboxylate is a pyridine derivative with the following key identifiers:

| Property | Value | Source |

| Chemical Name | Diethyl 4-chloropyridine-3,5-dicarboxylate | [1][2] |

| Synonyms | 3,5-Bis(ethoxycarbonyl)-4-chloropyridine, 4-chloro-pyridine-3,5-dicarboxylic acid diethyl ester | [1][2] |

| CAS Number | 244638-43-5 | [1] |

| Molecular Formula | C11H12ClNO4 | [1] |

| Molecular Weight | 257.67 g/mol | [1] |

Section 2: Hazard Analysis - A Data-Driven Approach

Based on the GHS classifications of similar chlorinated pyridine and dihydropyridine derivatives, the following hazards should be assumed for Diethyl 4-chloropyridine-3,5-dicarboxylate[3][4]:

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

The "Why" Behind the Warnings: The presence of the chlorinated pyridine ring is a key structural alert for potential toxicity. Chlorinated aromatic compounds can interfere with biological processes, and the ester functional groups can be hydrolyzed in vivo, potentially leading to metabolic products with their own toxicological profiles. The anticipated irritation to the skin, eyes, and respiratory tract is a common characteristic of reactive organic compounds.

Section 3: Your Personal Shield - Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is non-negotiable.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source.

-

Fume Hood: All handling of Diethyl 4-chloropyridine-3,5-dicarboxylate, from weighing to reaction setup and workup, must be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of any dust or vapors.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): The Last Barrier

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses with side shields are not sufficient.

-

Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially after direct contact with the compound.

-

Body Protection: A flame-retardant laboratory coat is essential. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection is typically not required. However, in the event of a spill or if there is a potential for aerosol generation outside of a contained system, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is necessary.

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a well-defined standard operating procedure (SOP) is critical for minimizing risk.

Weighing and Transfer

-

Preparation: Designate a specific area within the fume hood for weighing. Place a disposable weigh boat on the analytical balance.

-

Aliquotting: Carefully transfer the required amount of Diethyl 4-chloropyridine-3,5-dicarboxylate from the main container to the weigh boat using a clean spatula. Avoid creating dust.

-

Closure: Immediately and securely close the main container.

-

Transfer to Reaction Vessel: Gently add the weighed compound to the reaction vessel. If necessary, use a small amount of a compatible solvent to rinse the weigh boat and ensure a complete transfer.

-

Decontamination: Decontaminate the spatula and the weighing area with an appropriate solvent (e.g., ethanol) and wipe clean with a disposable towel. Dispose of the weigh boat and towel as solid chemical waste.

In Reaction

-

Inert Atmosphere: While not explicitly stated in the available literature, many chlorinated pyridines are sensitive to moisture and air, especially at elevated temperatures in the presence of catalysts. For synthetic procedures requiring anhydrous conditions, it is best practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon).

-

Temperature Control: Monitor the reaction temperature closely. Exothermic reactions should be cooled appropriately to prevent uncontrolled temperature increases.

-

Addition: When adding Diethyl 4-chloropyridine-3,5-dicarboxylate to a reaction mixture, do so slowly and in a controlled manner.

Section 5: Prudent Storage for Long-Term Stability

The proper storage of chemical intermediates is as crucial as their safe handling to ensure their stability and prevent degradation.

-

Container: Store Diethyl 4-chloropyridine-3,5-dicarboxylate in the original, tightly sealed container.[1][3]

-

Location: The storage location should be a dry, cool, and well-ventilated area designated for chemical storage.[1][3] It should be kept away from direct sunlight and heat sources.

-

Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[3][5] Contact with these substances could lead to vigorous and potentially hazardous reactions.

-

Inert Atmosphere: For long-term storage, particularly for high-purity material intended for sensitive applications, storing under an inert atmosphere is recommended to prevent slow degradation.

Section 6: Emergency Response Protocols

Preparedness is key to mitigating the impact of any laboratory incident.

Spills

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

-

Alert: Notify laboratory personnel and the designated safety officer.

-

Contain: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Clean-up: Wearing appropriate PPE (including respiratory protection if necessary), carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

First Aid

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Section 7: Disposal Considerations

All waste containing Diethyl 4-chloropyridine-3,5-dicarboxylate must be treated as hazardous waste.

-

Solid Waste: Contaminated items such as gloves, weigh boats, and absorbent materials should be placed in a clearly labeled, sealed container for solid hazardous waste.

-

Liquid Waste: Unused material and reaction residues should be collected in a designated, labeled container for chlorinated organic waste.

-

Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.

By integrating these principles of proactive hazard assessment, diligent use of protective measures, and adherence to established protocols, researchers can confidently and safely utilize Diethyl 4-chloropyridine-3,5-dicarboxylate in their vital work of advancing pharmaceutical science.

References

-

Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. PubChem. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Diethyl 4-chloropyridine-3,5-dicarboxylate | CymitQuimica [cymitquimica.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | C19H22ClNO4 | CID 285815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Diethyl 4-chloropyridine-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the synthesis of Diethyl 4-chloropyridine-3,5-dicarboxylate, a key intermediate in the development of novel therapeutics. The pyridine scaffold is a privileged structure in medicinal chemistry, and the introduction of a chlorine atom at the 4-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] This guide provides a detailed, step-by-step protocol based on a multi-step synthetic route, including the rationale behind the experimental choices, safety precautions, and expected outcomes. The synthesis involves the well-established Hantzsch dihydropyridine synthesis, followed by oxidation and subsequent chlorination.

Introduction

Pyridine and dihydropyridine derivatives are fundamental building blocks in the pharmaceutical industry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1] Diethyl 4-chloropyridine-3,5-dicarboxylate, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, where the chloro-substituent can be further functionalized via nucleophilic substitution reactions. The diester functionalities also offer sites for chemical modification, making this a valuable scaffold for creating libraries of compounds for drug discovery.

This application note provides a robust and reproducible protocol for the laboratory-scale synthesis of Diethyl 4-chloropyridine-3,5-dicarboxylate. The presented methodology is grounded in established organic chemistry principles and aims to provide researchers with a reliable guide to producing this important chemical entity.

Synthetic Strategy and Rationale

The synthesis of Diethyl 4-chloropyridine-3,5-dicarboxylate is most effectively achieved through a three-step process, as direct chlorination of pyridine at the 4-position can be challenging and often results in a mixture of products. The chosen strategy involves:

-

Hantzsch Dihydropyridine Synthesis: This classic multi-component reaction is employed to construct the dihydropyridine ring.[3][4][5][6] By using formaldehyde as the aldehyde component, we can ensure an unsubstituted 4-position in the dihydropyridine intermediate, which is crucial for the subsequent steps.

-

Oxidation to a Pyridine: The synthesized 1,4-dihydropyridine is then aromatized to the corresponding pyridine derivative.[6][7][8] This step is driven by the thermodynamic stability of the aromatic pyridine ring. Various oxidizing agents can be used, and this protocol will utilize a common and effective one.

-

Chlorination of the Pyridine Ring: The final step involves the selective chlorination of the pyridine ring at the 4-position. This is typically achieved using a chlorinating agent such as phosphorus oxychloride or sulfuryl chloride.[9][10]

This stepwise approach allows for better control over the reaction and facilitates the purification of the intermediates and the final product.

Experimental Workflow Diagram

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. scispace.com [scispace.com]

- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 10. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]

Diethyl 4-chloropyridine-3,5-dicarboxylate as a pharmaceutical intermediate

Application Notes & Protocols: Diethyl 4-chloropyridine-3,5-dicarboxylate

A Senior Application Scientist's Guide for Researchers in Pharmaceutical Development

Executive Summary: The Strategic Value of a Privileged Scaffold

Diethyl 4-chloropyridine-3,5-dicarboxylate is a highly functionalized heterocyclic compound that serves as a cornerstone intermediate in modern medicinal chemistry. Its significance lies not merely in its structure, but in the strategic reactivity it offers. The electron-deficient nature of the pyridine ring, amplified by the two electron-withdrawing ethyl carboxylate groups, renders the C4 position exceptionally susceptible to nucleophilic attack. The chlorine atom at this position acts as an excellent leaving group, making this molecule a versatile and powerful precursor for creating diverse libraries of substituted pyridine derivatives.

This guide provides an in-depth exploration of Diethyl 4-chloropyridine-3,5-dicarboxylate, moving beyond simple procedural steps to explain the underlying chemical principles and strategic considerations. We will cover its critical role in the synthesis of cardiovascular drugs, particularly those derived from the 1,4-dihydropyridine (DHP) scaffold, and provide detailed, field-proven protocols for its application in nucleophilic aromatic substitution (SNAr) reactions.

Compound Profile and Safe Handling Protocols

Prior to any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount. This compound is a stable, solid material, but appropriate handling is necessary to ensure experimental integrity and personal safety.

| Property | Value | Source |

| Chemical Name | Diethyl 4-chloropyridine-3,5-dicarboxylate | [1] |

| Synonyms | 3,5-diethyl 4-chloropyridine-3,5-dicarboxylate; 4-chloro-pyridine-3,5-dicarboxylic acid diethyl ester | [1] |

| CAS Number | 244638-43-5 | [2] |

| Molecular Formula | C₁₁H₁₂ClNO₄ | [2] |

| Molecular Weight | 257.67 g/mol | [1][2] |

| Appearance | Solid | [1] |

Safety & Handling Precautions: Safe laboratory practice is non-negotiable. The following protocols are mandatory when handling Diethyl 4-chloropyridine-3,5-dicarboxylate and its derivatives:

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[2][3][4]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2]

-

Cross-Contamination: Store the container tightly closed in a dry, cool place away from incompatible materials and foodstuffs.[2]

-

Waste Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[3]

The Chemical Rationale: Reactivity and Synthetic Utility

The utility of Diethyl 4-chloropyridine-3,5-dicarboxylate stems from the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient compared to benzene due to the electronegativity of the nitrogen atom. This effect is significantly enhanced by the two ester groups at the C3 and C5 positions, which withdraw electron density through resonance and induction. This electronic environment makes the ring highly electrophilic, particularly at the C2, C4, and C6 positions.

The chlorine atom at the C4 position is an ideal leaving group for an SNAr reaction. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. This reactivity is the key to its role as a versatile pharmaceutical intermediate.[5]

Application I: A Gateway to Dihydropyridine Calcium Channel Blockers

The 1,4-dihydropyridine (1,4-DHP) nucleus is a privileged structure in medicinal chemistry, forming the backbone of numerous L-type calcium channel blockers used to treat hypertension and angina.[6][7][8] Drugs like Nifedipine and Amlodipine are prominent examples.[7][9] While the initial synthesis of the 1,4-DHP core is typically achieved through the Hantzsch synthesis, Diethyl 4-chloropyridine-3,5-dicarboxylate is a critical intermediate for creating advanced analogs and derivatives.[10][11]

The typical synthetic logic involves:

-

Hantzsch Synthesis: Condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form the 1,4-DHP ring.[11][12]

-

Oxidation/Aromatization: The resulting 1,4-DHP is oxidized to the corresponding stable pyridine derivative.

-

Functionalization: The pyridine ring is then further modified. It is at this stage that a precursor can be converted to Diethyl 4-chloropyridine-3,5-dicarboxylate, which then serves as a handle for introducing diverse functionalities via SNAr reactions.

The diagram below illustrates the logical pathway from the foundational Hantzsch product to a diverse set of functionalized pyridine targets, highlighting the central role of the 4-chloro intermediate.

Caption: Synthetic pathway from Hantzsch products to diverse APIs.

Application II: Protocols for Nucleophilic Aromatic Substitution (SNAr)

The primary application for this intermediate is the displacement of the C4-chloro substituent. The following protocols provide a robust framework for performing SNAr reactions with various nucleophiles.

General Workflow for SNAr Reactions

The logical flow for a typical SNAr experiment is outlined below. This self-validating process includes reaction setup, monitoring, workup, and purification, ensuring reproducibility and high-quality results.

Caption: Standard workflow for SNAr reactions.

Protocol 5.1: SNAr with Amine Nucleophiles

This protocol details the synthesis of 4-aminopyridine derivatives, which are common structural motifs in pharmaceuticals.

Materials:

-

Diethyl 4-chloropyridine-3,5-dicarboxylate

-

Amine nucleophile (e.g., morpholine, piperidine)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (MeCN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Diethyl 4-chloropyridine-3,5-dicarboxylate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous acetonitrile to create a solution with a concentration of approximately 0.2-0.5 M.

-

Add the desired amine nucleophile (1.2 eq) to the stirring suspension.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-12 hours.[13]

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Once complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 4-amino-substituted pyridine derivative.

Causality Note: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants while not interfering with the nucleophile. K₂CO₃ is used as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

Protocol 5.2: SNAr with Thiol Nucleophiles

This method is used to create 4-thiopyridine derivatives, which are valuable in drug design for their unique electronic and binding properties.

Materials:

-

Diethyl 4-chloropyridine-3,5-dicarboxylate

-

Thiol nucleophile (e.g., thiophenol, benzyl mercaptan)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated ammonium chloride (NH₄Cl) solution

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous DMF.

-

Carefully add sodium hydride (1.1 eq) to the DMF at 0°C (ice bath).

-

Slowly add the thiol nucleophile (1.1 eq) dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 20-30 minutes to form the sodium thiolate.

-

In a separate flask, dissolve Diethyl 4-chloropyridine-3,5-dicarboxylate (1.0 eq) in a minimal amount of anhydrous DMF.

-

Add the solution of the chloropyridine dropwise to the pre-formed thiolate at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours.[13]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold saturated NH₄Cl solution.

-

Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography.

Causality Note: DMF is an excellent solvent for SNAr reactions due to its high polarity and aprotic nature. Sodium hydride is a strong, non-nucleophilic base used to deprotonate the thiol, creating a much more potent thiolate nucleophile required for an efficient reaction.[14]

Conclusion

Diethyl 4-chloropyridine-3,5-dicarboxylate is a quintessential example of a strategic pharmaceutical intermediate. Its well-defined reactivity, governed by the principles of nucleophilic aromatic substitution, provides a reliable and versatile platform for molecular diversification. The protocols and insights provided in this guide equip researchers with the foundational knowledge to effectively leverage this compound in the synthesis of novel bioactive molecules, from established drug classes like calcium channel blockers to exploratory new chemical entities. Mastery of its application is a valuable asset in the modern drug discovery and development pipeline.

References

-

Reddy, P. P., Vijayakumar, V., Suresh, J., Narasimhamurthy, T., & Lakshman, P. L. N. (2010). Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(2), o363. Available at: [Link]

-

Ortiz-Prado, A., et al. (2010). Antagonism of 4-substituted 1,4-dihydropyridine-3,5-dicarboxylates Toward Voltage-Dependent L-type Ca2+ Channels Ca V 1.3 and Ca V 1.2. PubMed. Available at: [Link]

- Google Patents. (n.d.). CN101367759B - Synthesis of high-purity amlodipine besylate.

-

PubMed. (1989). Synthesis and calcium channel antagonist activity of nifedipine analogues containing 1,2-dihydropyridyl in place of the 1,4-dihydropyridyl moiety. Journal of Medicinal Chemistry, 32(4), 838-843. Available at: [Link]

-

ResearchGate. (2018). Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. Retrieved from [Link]

-

Barlin, G. B., & Brown, W. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 2473-2476. Available at: [Link]

-

ResearchGate. (2012). Synthesis and calcium channel antagonist activity of nifedipine analogues containing 4(5)-chloro-2-methyl-5(4)-imidazolyl substituent. Retrieved from [Link]

-

Singh, A., et al. (2023). Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents. Scientific Reports, 13(1), 20453. Available at: [Link]

- Google Patents. (n.d.). US20070260065A1 - Process for preparing amlodipine.

-

MDPI. (2021). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. Molecules, 26(15), 4485. Available at: [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). Synthetic studies towards Nifedipine and estimation of Nifedipine by HPTLC method. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2018). Novel 1, 4-dihydropyridines for L-type calcium channel as antagonists for cadmium toxicity. Retrieved from [Link]

-

Banaras Hindu University. (2017). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Retrieved from [Link]

Sources

- 1. Diethyl 4-chloropyridine-3,5-dicarboxylate | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 1, 4-dihydropyridines for L-type calcium channel as antagonists for cadmium toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and calcium channel antagonist activity of nifedipine analogues containing 1,2-dihydropyridyl in place of the 1,4-dihydropyridyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]